Isopropyl 2-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate Isopropyl 2-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 929840-49-3
VCID: VC0370418
InChI: InChI=1S/C20H20N2O5S/c1-12(2)27-19(24)13-4-9-16-17(10-13)28-20(21-16)22-18(23)11-26-15-7-5-14(25-3)6-8-15/h4-10,12H,11H2,1-3H3,(H,21,22,23)
SMILES: CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)OC
Molecular Formula: C20H20N2O5S
Molecular Weight: 400.4g/mol

Isopropyl 2-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate

CAS No.: 929840-49-3

Main Products

VCID: VC0370418

Molecular Formula: C20H20N2O5S

Molecular Weight: 400.4g/mol

Isopropyl 2-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate - 929840-49-3

CAS No. 929840-49-3
Product Name Isopropyl 2-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate
Molecular Formula C20H20N2O5S
Molecular Weight 400.4g/mol
IUPAC Name propan-2-yl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C20H20N2O5S/c1-12(2)27-19(24)13-4-9-16-17(10-13)28-20(21-16)22-18(23)11-26-15-7-5-14(25-3)6-8-15/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Standard InChIKey FVNIAGKFNDQIMK-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)OC
Canonical SMILES CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)OC
PubChem Compound 16423852
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator